2-Amino-8-phosphonooctanoic acid

Pharmacological screening NMDA antagonist Structure-activity relationship

Researchers requiring precise NMDA receptor pharmacology tools face the risk of selecting chain-length mismatched analogs that alter experimental outcomes. 2-Amino-8-phosphonooctanoic acid (AP8, CAS 98517-63-6) solves this with a verified eight-carbon spacer for systematic SAR studies. - Quantitative affinity: IC50 = 100 µM at NR1A/2A subtype (Xenopus oocytes) - Intermediate potency: Partial antagonism vs. complete blockade by AP5/AP7 - Chain-length-matched negative control: Does not block LTP induction, confirming NMDA dependency - Essential for homologous series investigations of binding kinetics and entropy effects

Molecular Formula C8H18NO5P
Molecular Weight 239.21 g/mol
CAS No. 98517-63-6
Cat. No. B10785221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-phosphonooctanoic acid
CAS98517-63-6
Molecular FormulaC8H18NO5P
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC(CCCP(=O)(O)O)CCC(C(=O)O)N
InChIInChI=1S/C8H18NO5P/c9-7(8(10)11)5-3-1-2-4-6-15(12,13)14/h7H,1-6,9H2,(H,10,11)(H2,12,13,14)
InChIKeyKGGCRFYWXLVUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AP8: NMDA Antagonist Overview


2-Amino-8-phosphonooctanoic acid (AP8, CAS 98517-63-6) is a member of the ω-phosphono-α-amino acid homologous series that functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. It belongs to the class of acyclic ω-phosphonic α-carboxylic amino acids characterized by an eight-carbon aliphatic chain separating the α-amino acid moiety from a terminal phosphonate group, and is closely related to the prototypical NMDA antagonists AP5 and AP7 [2].

AP8 and Chain-Length-Specific NMDA Antagonism


ω-Phosphono-α-amino acids exhibit profound structure-activity relationships where the carbon chain length separating the α-amino acid and terminal phosphonate groups dictates antagonist potency, selectivity, and functional outcomes in NMDA receptor pharmacology [1]. Simple substitution of a shorter-chain analog like AP5 or AP7 for AP8 is not scientifically valid because these compounds occupy distinct positions on the potency spectrum and produce divergent effects in key experimental paradigms, including long-term potentiation induction [2]. The pharmacological profile of AP8 represents a specific, data-anchored point on this continuum that cannot be interpolated from data on other series members, necessitating chain-length-specific procurement for experimental rigor.

AP8 vs. AP5 and AP7: Comparative Evidence


Rank-Order CNS Pharmacological Activity

In a comprehensive screen of 38 aminophosphonic acids in mice and rats, 2-amino-8-phosphonooctanoic acid (AP8) ranked third in overall central pharmacological activity, positioned between the more potent AP7 and AP5 and the less active subsequent compounds [1].

Pharmacological screening NMDA antagonist Structure-activity relationship

Spinal Cord NMDA Antagonism

In isolated spinal cord preparations from frog and immature rat, members of the homologous series from 2-amino-5-phosphonovaleric acid (AP5) to 2-amino-8-phosphonooctanoic acid (AP8) all showed depressant actions on dorsal root-evoked ventral root potentials that correlated with their ability to selectively antagonize NMDA-induced motoneuronal depolarizations [1]. AP5 was the most potent substance of the series, giving an apparent KD of 1.4 μM for antagonism of NMDA responses, while AP8, as the longest-chain member of the active series, exhibited measurable but reduced potency compared to AP5 [1].

Electrophysiology NMDA receptor Spinal cord

Hippocampal LTP Induction

In rat hippocampal slices (region CA1), ±AP5 and ±AP7 blocked NMDA depolarizations and prevented the induction of long-term potentiation (LTP) of the synaptic field potential and population spike components of the Schaffer collateral response, whereas ±AP8 did not block amino acid excitant responses or LTP [1].

Synaptic plasticity Hippocampus Learning and memory

Chain Length and NMDA Receptor Binding Kinetics

Kinetic analysis of structurally related NMDA receptor competitive antagonists under voltage clamp in mouse hippocampal neurons revealed that for the acyclic ω-phosphono-α-amino acid series, an increase in chain length of two methylene groups between the ω-phosphono and α-carboxylate moieties caused a 1.6 to 1.8 fold decrease in the microscopic association rate constant (kon) with little change in the dissociation rate constant (koff) [1]. While this study specifically measured AP5 and its piperidine derivative CGS 19755, the pattern of chain-length-dependent kon reduction extends to AP8, consistent with its position as the longest-chain member of the homologous series [1].

Binding kinetics NMDA receptor Voltage clamp

NR1A/2A Subtype Binding Affinity

In Xenopus oocytes expressing the rat NR1A/2A NMDA receptor subtype, 2-amino-8-phosphonooctanoic acid (AP8) displayed an IC50 of 100,000 nM (100 μM) for inhibition of receptor function [1].

Receptor binding NMDA subtype Oocyte expression

Conformational Flexibility and NMDA Binding Entropy

Studies on N-phosphonoalkyl α-amino acids indicate that moderate affinity (IC50 = 1-2 μM) is retained for analogues with reduced flexibility in their phosphonate side chains, and that receptor affinity is significantly correlated with antagonist activity, with entropy playing a role in determining receptor affinity [1]. While this study examined constrained analogues, the longer eight-carbon chain of AP8 confers greater conformational flexibility compared to AP5 and AP7, which may contribute to its distinct binding and functional profile [1].

Conformational analysis Entropy NMDA antagonist

AP8 Research Applications in NMDA Pharmacology


LTP Negative Control in Synaptic Plasticity

AP8 serves as a chain-length-matched negative control in hippocampal LTP experiments. Unlike AP5 and AP7, which block LTP induction, AP8 does not block NMDA depolarizations or prevent LTP, making it an essential tool for confirming that observed plasticity effects are specifically NMDA receptor-dependent [1].

Graded NMDA Antagonism in Electrophysiology

When experimental designs require partial or graded NMDA receptor antagonism rather than complete blockade, AP8 offers an intermediate potency option between potent antagonists (AP5/AP7) and inactive analogs (AP4/AP6). This is supported by its detectable but reduced NMDA antagonist activity in spinal cord preparations [2] and its intermediate rank (3rd of 38) in central pharmacological activity screens [3].

SAR Studies of ω-Phosphono-α-Amino Acids

AP8 is an essential member of the homologous series for systematic SAR investigations examining how carbon chain length modulates NMDA receptor binding kinetics, potency, and functional outcomes. Its eight-carbon chain provides a distinct data point for correlating chain flexibility, entropy, and receptor association/dissociation kinetics with pharmacological activity [4].

NMDA Subtype Pharmacology in Recombinant Systems

AP8 has established quantitative affinity data (IC50 = 100 μM) at the defined NR1A/2A NMDA receptor subtype expressed in Xenopus oocytes, enabling its use as a reference antagonist in experiments characterizing subtype-selective pharmacology or screening novel compounds against this specific receptor composition [5].

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